molecular formula C15H10IN3OS B2744716 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 342590-84-5

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2744716
M. Wt: 407.23
InChI Key: BXXJYPYRHRKHRW-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 188-191°C (decomposition) .
  • Solubility : Soluble in water (25 mg/mL, clear, colorless) .

Scientific Research Applications

Synthesis and Material Science

The compound 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives find extensive use in the synthesis of various heterocyclic compounds due to their unique structural characteristics. For instance, molecular iodine has been utilized to promote the divergent synthesis of benzimidazoles, benzothiazoles, and a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through oxidative cyclization involving new C-N and S-N bond formation at ambient temperature, showcasing the compound's utility in facilitating complex chemical transformations (Gunaganti Naresh, R. Kant, & T. Narender, 2014).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been a subject of research, particularly in the development of novel fluorescent materials. These derivatives and their BF2 complexes exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. The study of these derivatives in various organic solvents and the solid state has provided valuable insights into their potential utility in advanced materials science (Kan Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial potential of 2-phenylamino-thiazole derivatives, including those related to 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, has been explored, revealing that some synthesized molecules exhibit potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the compound's relevance in the development of new antimicrobial agents, with certain derivatives showing greater efficacy than reference drugs against pathogenic strains used in studies (D. Bikobo et al., 2017).

Anticancer Activity

Research into N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has also extended into the field of anticancer drug development. These derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings suggest that certain derivatives exhibit moderate to excellent anticancer activity, highlighting their potential as lead compounds for further development into anticancer therapies (B. Ravinaik et al., 2021).

properties

IUPAC Name

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJYPYRHRKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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